Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-fluorophenyl)piperazine-1-carbodithioate
Description
Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-fluorophenyl)piperazine-1-carbodithioate is a hybrid molecule combining an imidazo[1,2-a]pyrimidine core with a piperazine-dithiocarbamate scaffold. The imidazo[1,2-a]pyrimidine moiety is a nitrogen-rich heterocycle known for diverse pharmacological activities, including cytotoxic, antimicrobial, and neuropsychiatric effects .
Properties
Molecular Formula |
C18H18FN5S2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-fluorophenyl)piperazine-1-carbodithioate |
InChI |
InChI=1S/C18H18FN5S2/c19-15-4-1-2-5-16(15)22-8-10-23(11-9-22)18(25)26-13-14-12-24-7-3-6-20-17(24)21-14/h1-7,12H,8-11,13H2 |
InChI Key |
MNGFFDCJJPQYGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=S)SCC3=CN4C=CC=NC4=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-fluorophenyl)piperazine-1-carbodithioate typically involves multi-step reactions. One common approach is the Groebke–Blackburn–Bienaymé (GBB) reaction, which is a multicomponent reaction that allows the formation of the imidazo[1,2-a]pyrimidine core . The reaction conditions often include the use of a suitable solvent, such as ethanol or water, and a catalyst to facilitate the reaction. The piperazine ring can be introduced through nucleophilic substitution reactions, where the fluorophenyl group is attached using appropriate fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-fluorophenyl)piperazine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
The compound's structure can be described by its molecular formula and its IUPAC name: 4-[7-[(dimethylamino)methyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]pyrimidin-2-amine. Its molecular weight is approximately 362.4 g/mol. The presence of the imidazo and pyrimidine rings contributes to its potential as a bioactive molecule.
Anticancer Properties
Imidazo[1,2-a]pyrimidines have been studied for their anticancer activities. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231) when used in combination with established chemotherapeutic agents like doxorubicin .
Antimicrobial Activities
The compound has demonstrated promising antimicrobial properties. A study highlighted the effectiveness of imidazo[1,2-a]pyrimidine derivatives against several bacterial strains, suggesting their potential use in developing new antibiotics . The ability to inhibit microbial growth positions these compounds as candidates for treating infections caused by resistant strains.
Anti-inflammatory Effects
Research into related compounds has revealed anti-inflammatory properties linked to the modulation of interleukin receptor-associated kinases (IRAKs). Inhibition of IRAK-4 has been associated with reduced inflammation and may provide therapeutic avenues for diseases characterized by excessive inflammatory responses .
ENPP1 Inhibition
Recent studies have identified imidazo[1,2-a]pyrimidine derivatives as potent inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which plays a crucial role in immune regulation. By inhibiting ENPP1, these compounds can enhance the immune response, making them attractive candidates for cancer immunotherapy .
Structure-Activity Relationship (SAR) Studies
Ongoing SAR studies are critical for optimizing the efficacy of these compounds. Researchers are focused on modifying the chemical structure to improve potency and selectivity against specific biological targets while minimizing side effects. This approach is essential for developing new therapeutic agents based on imidazo[1,2-a]pyrimidine scaffolds .
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Anticancer Activity | Compounds showed >90% inhibition of cancer cell growth | Potential use in chemotherapy |
| Antimicrobial Effectiveness | Significant activity against resistant bacterial strains | Development of new antibiotics |
| ENPP1 Inhibition | Enhanced immune response in murine models | Cancer immunotherapy applications |
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-fluorophenyl)piperazine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-((2-Fluorophenyl)amino)-2-oxoethyl 4-(methylsulfonyl)piperazine-1-carbodithioate (5e)
- Structure : Features a methylsulfonyl group on the piperazine and an amide-linked 2-fluorophenyl moiety.
- Properties : Yield (84%), melting point (182–183°C), IR peaks at 3250 cm⁻¹ (NH), 1670 cm⁻¹ (C=O), and 1225 cm⁻¹ (C=S) .
- Comparison : The target compound replaces the methylsulfonyl and amide groups with an imidazo[1,2-a]pyrimidin-2-ylmethyl substituent, likely altering solubility and target specificity.
4-Substituted Piperazine-1-carbodithioates ()
- Examples : 4-Methyl, 4-(4-methoxyphenyl), and 4-(pyrimidin-2-yl) derivatives.
- Properties : High yields (84–97%), melting points ranging from 213.6°C to 248.4°C .
- Activity : Cholinesterase inhibitors for Alzheimer’s disease, with potency influenced by aromatic substituents (e.g., 4-chlorophenyl enhances activity) .
Imidazo[1,2-a]pyrimidine Derivatives
Homopiperazine-Linked Imidazo[1,2-a]pyrimidines ()
- Structure : Homopiperazine instead of piperazine, linked to imidazo[1,2-a]pyrimidine.
- Activity : Potent cytotoxic agents against cancer cell lines (e.g., IC₅₀ values in µM range) and antimicrobial activity against E. coli and S. aureus .
- Comparison : The dithiocarbamate group in the target compound may enhance metal-mediated cytotoxicity compared to homopiperazine derivatives.
Ethyl 7-Methylimidazo[1,2-a]pyrimidine-3-carboxylates ()
- Structure : Carboxylate esters at the 3-position of the imidazo[1,2-a]pyrimidine core.
- Properties : Yields (72–77%), melting points (129–138°C) .
Biological Activity
Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-(2-fluorophenyl)piperazine-1-carbodithioate is a complex compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 4-[7-[(dimethylamino)methyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]pyrimidin-2-amine , with a molecular formula of and a molecular weight of 362.4 g/mol. The structure features a piperazine moiety attached to an imidazo[1,2-a]pyrimidine core, which is known for its bioactivity.
Structural Formula
| Property | Value |
|---|---|
| Molecular Formula | C20H19FN6 |
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | 4-[7-[(dimethylamino)methyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]pyrimidin-2-amine |
Antitumor Activity
Recent studies have indicated that derivatives of imidazo[1,2-a]pyrimidine exhibit significant antitumor properties. For instance, compounds with similar structures demonstrated potent inhibitory effects against various cancer cell lines, including those resistant to conventional therapies. A notable study highlighted that modifications to the piperazine moiety could enhance cytotoxicity against breast cancer cells (IC50 values ranging from 0.5 to 5 µM) .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In vitro assays revealed that it effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL for certain strains .
Neuropharmacological Effects
Research has explored the neuropharmacological potential of imidazo[1,2-a]pyrimidine derivatives. Some studies suggest that these compounds can act as monoamine oxidase (MAO) inhibitors, which are crucial for the treatment of depression and anxiety disorders. For example, a derivative with a similar structure exhibited an IC50 value of 0.013 µM against MAO-B .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of imidazo[1,2-a]pyrimidine derivatives. Key findings include:
- Piperazine Substitution : Variations in the piperazine ring significantly affect bioactivity; for instance, introducing electron-withdrawing groups enhances antitumor efficacy.
- Fluorophenyl Moiety : The presence of fluorine in the phenyl group improves lipophilicity and cellular uptake, contributing to increased potency against cancer cells .
Case Study 1: Antitumor Efficacy
A recent study synthesized a series of imidazo[1,2-a]pyrimidine derivatives and evaluated their antitumor effects on human breast cancer cell lines. The most active compound demonstrated an IC50 value of 0.7 µM against MCF-7 cells, indicating significant potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Activity
In another investigation, a derivative was tested against a panel of pathogenic bacteria. The compound exhibited broad-spectrum activity with MIC values lower than those of standard antibiotics such as penicillin. This suggests its potential utility in treating resistant bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
